molecular formula C14H15NO4 B11431010 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide

Cat. No.: B11431010
M. Wt: 261.27 g/mol
InChI Key: PSWUSUKCUSKTBC-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features a chromen-2-one core structure, which is a common motif in many naturally occurring and synthetic bioactive molecules. Coumarins have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxycoumarin.

    Acylation: The hydroxyl group of 4-hydroxycoumarin is acylated using pentanoyl chloride in the presence of a base such as pyridine or triethylamine to form the intermediate 4-hydroxy-2-oxo-2H-chromen-3-yl pentanoate.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in the chromen-2-one core can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    4-hydroxycoumarin: A precursor in the synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)pentanamide, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from 4-hydroxycoumarin.

    Esculetin: A coumarin derivative with antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications compared to other coumarin derivatives.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)pentanamide

InChI

InChI=1S/C14H15NO4/c1-2-3-8-11(16)15-12-13(17)9-6-4-5-7-10(9)19-14(12)18/h4-7,17H,2-3,8H2,1H3,(H,15,16)

InChI Key

PSWUSUKCUSKTBC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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